molecular formula C22H15F2N3O4S B2434640 ethyl 5-(4-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-28-5

ethyl 5-(4-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2434640
CAS No.: 851949-28-5
M. Wt: 455.44
InChI Key: UBSMPNDBGXHNIM-UHFFFAOYSA-N
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Description

ethyl 5-(4-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[3,4-d]pyridazine core, which is known for its biological activity and potential therapeutic uses.

Properties

IUPAC Name

ethyl 5-[(4-fluorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N3O4S/c1-2-31-22(30)18-16-11-32-20(25-19(28)12-3-5-13(23)6-4-12)17(16)21(29)27(26-18)15-9-7-14(24)8-10-15/h3-11H,2H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSMPNDBGXHNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzoyl chloride and 4-fluoroaniline, which undergo a series of condensation and cyclization reactions to form the thieno[3,4-d]pyridazine core. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-(4-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

ethyl 5-(4-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-(4-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4-fluorobenzoyl)acetate
  • Ethyl 5-[(2-ethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Uniqueness

ethyl 5-(4-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to its specific structural features, such as the thieno[3,4-d]pyridazine core and the presence of fluorine atoms. These characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Ethyl 5-(4-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the class of thienopyridazines, characterized by its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a thieno[3,4-d]pyridazine core with several functional groups that enhance its biological profile:

  • Ethyl ester group : Contributes to solubility and bioavailability.
  • 4-Fluorobenzamide substituent : Potentially increases lipophilicity and metabolic stability.
  • 4-Fluorophenyl group : May enhance interaction with biological targets.

Research indicates that compounds similar to this compound often exhibit various biological activities, including:

  • Antimicrobial properties : Some thienopyridazine derivatives have shown effectiveness against bacterial strains.
  • Anticancer activity : Certain analogs have been investigated for their ability to inhibit tumor cell proliferation.
  • Enzyme inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.

Case Studies and Experimental Data

  • Anticancer Activity
    • A study explored the cytotoxic effects of thienopyridazine derivatives on various cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant inhibition of cell growth in breast and lung cancer models.
  • Antimicrobial Studies
    • Another investigation assessed the antimicrobial efficacy of thienopyridazine derivatives. The findings revealed that certain derivatives displayed potent activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
Ethyl 5-(2-fluorobenzamido)-3-(phenyl)-4-oxo-thieno[3,4-d]pyridazineLess fluorinationPotential A1 antagonistFewer fluorine substituents
Ethyl 5-(difluorobenzamido)-3-(naphthalen-1-yl)-4-oxo-thieno[3,4-d]pyridazineNaphthalene instead of phenylSimilar activity profileBroader aromatic system
Ethyl 5-(trifluoromethylbenzamido)-3-(fluorophenyl)-4-oxo-thieno[3,4-d]pyridazineTrifluoromethyl groupPotential A1 antagonistEnhanced lipophilicity

Q & A

Q. What are the standard synthetic routes for ethyl 5-(4-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, and how can reaction yields be optimized?

The compound is typically synthesized via multi-step heterocyclic condensation. A common approach involves:

  • Step 1 : Formation of the thieno[3,4-d]pyridazine core by cyclizing 5-amino precursors with ethyl glyoxylate under acidic conditions .
  • Step 2 : Introduction of the 4-fluorophenyl group via nucleophilic substitution or Suzuki coupling.
  • Step 3 : Benzamidation at the 5-position using 4-fluorobenzoyl chloride in the presence of a base like triethylamine . Yield optimization (70–79%) requires precise stoichiometric ratios, anhydrous solvents (e.g., DMF or THF), and controlled temperatures (60–80°C). Catalytic additives like DMAP can enhance acylation efficiency .

Q. What spectroscopic methods are critical for characterizing this compound, and how are data interpreted?

Key methods include:

  • ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., doublets for fluorophenyl protons at δ 7.13–7.57 ppm, J = 8.3 Hz ).
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1718 cm⁻¹) and amide N–H bonds (~3300–3423 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 334.07 for analogs ).

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence the compound’s bioactivity, and what structure-activity relationships (SAR) have been established?

The 4-fluorophenyl group enhances metabolic stability and target affinity by reducing π-π stacking interference. SAR studies on analogs reveal:

Substituent PositionModificationActivity TrendReference
3-Position (R1)4-Fluorophenyl vs. 3-ChlorophenylHigher tau aggregation inhibition (IC₅₀ < 1 µM) with 4-F
5-Position (R2)Benzamido vs. TrifluoromethylBenzamido improves solubility and CNS penetration
Fluorine’s electronegativity optimizes binding to hydrophobic pockets in tau protein, as shown in docking studies .

Q. What experimental strategies resolve contradictions in crystallographic data for thieno[3,4-d]pyridazine derivatives?

Discrepancies in unit cell parameters or torsion angles often arise from:

  • Disorder in aromatic rings : Address via SHELXL refinement with PART commands to model split positions .
  • Pseudorotation in heterocycles : Use Cremer-Pople puckering coordinates to quantify ring distortion (e.g., amplitude q and phase φ) .
  • Twinned data : Apply HKLF 5 format in SHELXL for twin refinement, validated by Rint < 0.03 .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME assess logP (optimal ~2.5–3.5) and BBB permeability (e.g., 0.8–1.2 in QSAR models) .
  • Molecular Dynamics (MD) : Simulate interactions with tau fibrils to prioritize substituents with stable hydrogen bonds (e.g., 4-fluorobenzamido vs. acetyl) .
  • Metabolic Hotspot Analysis : Identify vulnerable sites (e.g., ester groups) for stabilization via methyl/cyclopropyl substitution .

Methodological Challenges

Q. What purification techniques are effective for isolating this compound from byproducts like regioisomers?

  • HPLC : Use C18 columns with acetonitrile/water gradients (70:30 → 95:5) to resolve regioisomers (ΔRt ≈ 1.2 min) .
  • Recrystallization : Ethanol/dioxane (1:1) yields pure crystals (mp 178–180°C) .
  • TLC Monitoring : Silica gel GF254 with ethyl acetate/hexane (3:7) visualizes spots under UV (Rf = 0.45) .

Q. How do solvent polarity and temperature impact the compound’s stability during kinetic studies?

  • Polar Solvents (DMF, DMSO) : Accelerate hydrolysis of the ethyl ester (t1/2 = 12 hr at 25°C) .
  • Nonpolar Solvents (Toluene) : Extend stability (t1/2 > 72 hr) but reduce solubility.
  • Temperature Control : Store at –20°C under argon to prevent oxidation of the thieno ring .

Data Interpretation Tables

Q. Table 1. Comparative NMR Data for Key Analogs

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Ethyl 5-amino-3-(4-F-phenyl)-4-oxo derivative1.42 (t, 3H), 7.13–7.57 (m, Ar-H)161.7 (d, JCF = 269.8 Hz, C-F)
Ethyl 5-amino-3-(3-Cl-phenyl) analog1.44 (t, 3H), 7.33–7.66 (m, Ar-H)141.7 (C-Cl), 163.0 (C=O)

Q. Table 2. Optimization of Acylation Step

CatalystSolventYield (%)Purity (%)
NoneDMF4588
DMAPDMF7295
PyridineTHF5890

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